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Compound of Interest

Compound Name:
N-(3-Aminophenyl)-4-

methoxybenzamide

CAS No.: 41378-23-8

Cat. No.: B1341151

Get Quote

Executive Summary & Clinical Relevance
Compound Identity: N-(3-Aminophenyl)-4-methoxybenzamide CAS: 41378-23-8 Role:

Preclinical SAR Probe / Negative Control Target Class: Histone Deacetylase (HDAC) Inhibitor

(Benzamide class)

The "Ortho-Meta" Efficacy Gap
In drug discovery, this molecule represents a classic "negative control" or "low-affinity probe."

Clinical efficacy in benzamide HDAC inhibitors (like Entinostat) relies heavily on the 2-

aminophenyl (ortho) moiety, which functions as a bidentate Zinc-Binding Group (ZBG). The

topic molecule features a 3-aminophenyl (meta) moiety, which disrupts this chelation geometry,

rendering it significantly less potent.
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Feature
Topic Molecule (Meta-
Isomer)

Entinostat (Clinical
Standard)

Structure
N-(3-aminophenyl)-4-

methoxybenzamide

N-(2-

aminophenyl)-4-...benzamide

Zinc Binding Monodentate (Weak/None) Bidentate (Strong Chelation)

IC50 (HDAC1) > 10 µM (Estimated) ~0.2 - 0.5 µM

Clinical Status Research Reagent Phase III (Breast Cancer)

Scientific Analysis: Mechanism of Action (MOA)
The Zinc Chelation Failure
To understand why this molecule is not in clinical trials, one must analyze the catalytic pocket of

Class I HDACs.

Active Site: Contains a Zn²⁺ ion essential for deacetylation.

Clinical Mechanism (Entinostat): The ortho-amino group and the amide carbonyl oxygen

form a "clamp" (bidentate coordination) around the Zn²⁺ ion.

Topic Mechanism: The meta-amino group is sterically positioned too far to cooperate with the

carbonyl oxygen. It fails to displace the water molecule coordinated to the Zinc, resulting in

poor inhibition.

Visualization: Structural Logic & Pathway
The following diagram illustrates the synthesis and the structural divergence that leads to

clinical failure vs. success.
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Caption: Comparative synthesis showing how regioisomer selection (Meta vs. Ortho)

determines Zinc binding capability and clinical viability.

Comparative Performance Data
Since specific clinical trial data does not exist for the topic molecule, the data below compares

it against established benzamide inhibitors using standard preclinical metrics.

Table 1: Physicochemical & Activity Profile

Property
N-(3-
Aminophenyl)-4-
methoxybenzamide

Entinostat (MS-275) Vorinostat (SAHA)

Molecular Weight 242.27 g/mol 376.41 g/mol 264.32 g/mol

LogP (Calc) ~1.8 2.4 1.9

HDAC1 IC50
> 10,000 nM

(Predicted)
243 nM 10 nM

Selectivity Non-selective Class I Selective Pan-HDAC

Metabolic Stability
Moderate (Amide

hydrolysis)

High (Carbamate

shield)
Low (Glucuronidation)

Experimental Protocols
For researchers utilizing this compound as a negative control or synthesis intermediate, the

following protocols ensure reproducibility.

Protocol A: Synthesis of N-(3-Aminophenyl)-4-
methoxybenzamide
Objective: Create the topic molecule via amide coupling.

Reagents: 4-Methoxybenzoic acid (1.0 eq), 1,3-Phenylenediamine (1.1 eq), EDC·HCl (1.2

eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).
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Activation: Dissolve 4-Methoxybenzoic acid in DMF. Add EDC·HCl and HOBt.[1] Stir at 0°C

for 30 mins to form the active ester.

Coupling: Add 1,3-Phenylenediamine and DIPEA dropwise.

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours under N₂

atmosphere.

Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and

Brine.

Purification: Flash column chromatography (Hexane:EtOAc gradient).

Validation: Confirm structure via ¹H-NMR (Look for meta-substitution pattern: singlet/multiplet

splitting in the aniline ring).

Protocol B: HDAC Fluorometric Activity Assay
Objective: Quantify the inhibitory gap between the topic molecule and Entinostat.

Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

Enzyme: Recombinant human HDAC1 or HeLa nuclear extract.

Preparation:

Prepare 10mM stock solutions of Topic Molecule and Entinostat in DMSO.

Perform 1:3 serial dilutions (Range: 100 µM to 0.1 nM).

Incubation:

Mix 10 µL enzyme + 20 µL inhibitor solution. Incubate 30 mins at 37°C.

Add 20 µL substrate solution. Incubate 30 mins at 37°C.

Development: Add 50 µL Developer solution (Trypsin/TSA) to release the fluorophore.

Readout: Measure Fluorescence (Ex/Em = 360/460 nm).
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Analysis: Plot dose-response curves.

Expected Result: Entinostat will show a sigmoidal curve with IC50 ~0.2 µM. The Topic

Molecule will likely show a flat line or inhibition only at very high concentrations (>50 µM),

validating its use as a negative control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-Amino-4-methoxybenzanilide | 120-35-4 [chemicalbook.com]

To cite this document: BenchChem. [Technical Comparison Guide: N-(3-Aminophenyl)-4-
methoxybenzamide vs. Clinical Standards]. BenchChem, [2026]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1341151/docs?utm_src=pdf-body#technical-comparison-guide-n-3-aminophenyl-4-methoxybenzamide-vs-clinical-standards
https://www.benchchem.com/product/b1341151?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7251074.htm
https://www.benchchem.com/product/b1341151/docs#technical-comparison-guide-n-3-aminophenyl-4-methoxybenzamide-vs-clinical-standards
https://www.benchchem.com/product/b1341151/docs#technical-comparison-guide-n-3-aminophenyl-4-methoxybenzamide-vs-clinical-standards
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341151?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1341151/docs#technical-comparison-guide-n-3-
aminophenyl-4-methoxybenzamide-vs-clinical-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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